N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide
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Overview
Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a morpholine ring fused to a pyrimidine ring, with additional methyl groups and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide typically involves the condensation of 4,6-dimethyl-2-morpholinopyrimidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. The overall reaction can be represented as follows:
4,6-dimethyl-2-morpholinopyrimidine+acetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide
- N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiourea
Uniqueness
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is unique due to the presence of both morpholine and pyrimidine rings, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-4-6-18-7-5-16/h4-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEWLUUIAKMTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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